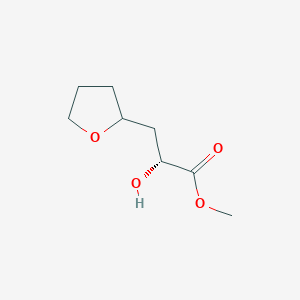

methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is an organic compound belonging to the ester class. It is characterized by the presence of a hydroxy group and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate typically involves the esterification of (2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Alkyl halides, acid chlorides.

Major Products Formed

Oxidation: Formation of methyl (2R)-2-oxo-3-(oxolan-2-yl)propanoate.

Reduction: Formation of (2R)-2-hydroxy-3-(oxolan-2-yl)propanol.

Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

Chemistry

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.

Medicine

The compound is investigated for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in vivo, releasing active pharmaceutical ingredients in a controlled manner.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains enhances the material properties, such as flexibility and durability.

Mechanism of Action

The mechanism of action of methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate involves its hydrolysis by esterases to release (2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid and methanol. The hydroxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets. The oxolane ring provides structural rigidity, affecting the compound’s binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2R)-2-methyl-3-[(S)-{2-[(2S)-oxolan-2-yl]ethane}sulfinyl]propanoate

- Methyl 3-(oxolan-2-yl)propanoate

Uniqueness

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is unique due to the presence of both a hydroxy group and an oxolane ring. This combination imparts distinct reactivity and stability compared to other esters. The hydroxy group allows for additional functionalization, while the oxolane ring provides structural rigidity, making it a versatile compound in various applications.

Biological Activity

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a hydroxyl group and an oxolane ring. The chemical formula is C8H14O4, and it has specific stereochemical configurations that may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies have shown that it may inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.

- Antimicrobial Properties : Preliminary data indicates that the compound possesses antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Antimicrobial | Activity against E. coli and S. aureus |

Case Study 1: Antioxidant Activity

In a study conducted on human cell lines, this compound was found to significantly reduce oxidative stress markers. The cell viability improved by approximately 30% in treated groups compared to controls, indicating its protective effects against oxidative damage.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a significant reduction in paw swelling and inflammatory cytokines (TNF-alpha and IL-6) in treated animals compared to the control group, suggesting its potential therapeutic role in managing inflammatory diseases.

Research Findings

Recent research has highlighted the following findings regarding this compound:

- Mechanism of Action : The compound appears to modulate signaling pathways associated with inflammation and oxidative stress, particularly through the NF-kB pathway.

- Synergistic Effects : When used in combination with other known antioxidants, there was an observed enhancement in antioxidant capacity, suggesting potential for formulation into dietary supplements or therapeutic agents.

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate |

InChI |

InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3/t6?,7-/m1/s1 |

InChI Key |

VIKSMTOVCQIRCO-COBSHVIPSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1CCCO1)O |

Canonical SMILES |

COC(=O)C(CC1CCCO1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.